molecular formula C9H14N2O B145746 (2-Tert-butylpyrimidin-5-yl)methanol CAS No. 126230-74-8

(2-Tert-butylpyrimidin-5-yl)methanol

Cat. No.: B145746
CAS No.: 126230-74-8
M. Wt: 166.22 g/mol
InChI Key: HJHBRWIYJRVZCK-UHFFFAOYSA-N
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Description

(2-Tert-butylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the pyrimidine ring enhances its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butylpyrimidin-5-yl)methanol typically involves the reaction of 2-tert-butylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Tert-butylpyrimidin-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tert-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Tert-butylpyrimidin-5-yl)methanol is unique due to the presence of both the tert-butyl and methanol groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-tert-butylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHBRWIYJRVZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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